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Compound Focus: Afuresertib

CAS No.: 1047644-62-1

Cat. No.: S001600

Properties of Afuresertib (LAE002)

Property Description
Drug Name Afuresertib (development code: LAE002)
Target AKT (Protein Kinase B)

Inhibition Type Potent, ATP-competitive, reversible, pan-AKT inhibitor [1]

Specificity Inhibits all three AKT isoforms (AKT1, AKT2, and AKT3) [2]

Reported Low nanomolar range (based on cell-free assays) [1]

Potency

Clinical Stage Phase Il (as of May 2024) [2] [3]

Reported Potential for higher efficacy, better potency, more significant tumor inhibition
Advantages exposure, and a better safety profile based on public data [2]

Experimental Data and Methodology
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Much of the foundational data on afuresertib's potency comes from cell-free assays and in vitro cell

proliferation assays.

e Cell-Free Assays: These experiments measure the direct inhibition of the AKT kinase enzyme.
Afuresertib demonstrated potent, low-nanomolar inhibitory concentration (ICso) values in these
systems, confirming its direct and potent binding to AKT [1].

¢ In Vitro Cell Proliferation Assays: Afuresertib's anti-proliferative effects were tested on a wide
panel of human cancer cell lines. The drug showed potent activity, particularly in hematologic
malignancies. For example:

o In T-cell acute lymphoblastic leukemia (T-ALL), 19 out of 20 cell lines were sensitive
(median effective concentration <1 pM).

o Similar sensitivity was observed in B-cell ALL (9/13 lines), chronic lymphocytic leukemia (6/7
lines), and non-Hodgkin lymphoma (8/11 lines) [1].

¢ Mechanism Validation: In sensitive T-ALL cell lines, treatment with afuresertib induced apoptosis,
evidenced by an increase in sub-G1 cell population and elevated caspase-3/7 activity in a dose-
dependent manner [1].

AKT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the PI3K/AKT/mTOR pathway and the mechanism of AKT inhibitors like

afuresertib.
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This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival [4] [5].

As a pan-AKT inhibitor, afuresertib blocks this pathway directly at the AKT node.

Research Context and Combination Strategies

Afuresertib is recognized as one of only two AKT inhibitors globally that has reached or completed pivotal-
stage clinical development for anti-cancer treatment [2]. The other is AstraZeneca's capivasertib, which was

FDA-approved in November 2023 for HR+/HER2- breast cancer [2].
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A key application of afuresertib in active clinical development is its use in combination therapies to

overcome resistance:

e With LAE001: Combined with a CYP17A1/CYP11B2 dual inhibitor for treating metastatic castration-
resistant prostate cancer (NCRPC). A Phase lll trial was approved in May 2024 [2] [3].

¢ Potential with Inmunotherapy: Preclinical evidence suggests the PISK/AKT/mTOR pathway
regulates PD-L1 expression. Combining AKT inhibitors like afuresertib with PD-1/PD-L1 inhibitors is
a potential strategy to improve outcomes in cancers like NSCLC [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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